2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone

Overview

Description

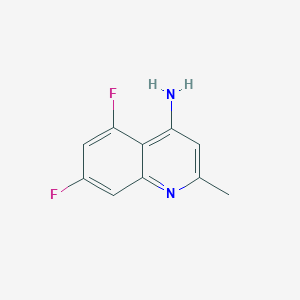

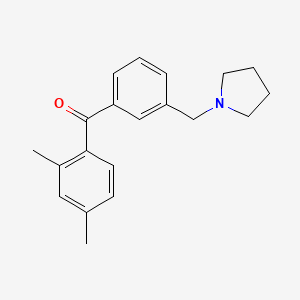

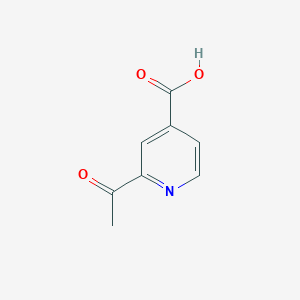

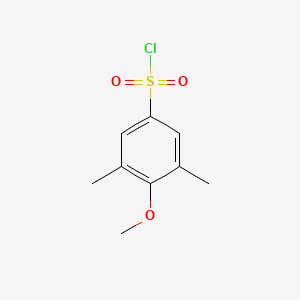

2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, also known as DM-3-PBP, is a synthetic organic compound that has been used in a variety of scientific applications. DM-3-PBP is a colorless crystalline solid with a molecular weight of 248.3 g/mol. It has a boiling point of 200°C and a melting point of 55-57°C. It is soluble in methanol, ethanol, and acetone, and insoluble in water. DM-3-PBP is a versatile compound with a wide range of applications in the field of synthetic chemistry, including drug synthesis, polymer synthesis, and the synthesis of other organic compounds.

Scientific Research Applications

Photocrosslinking in Biology

Benzophenones, including derivatives like 2,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, have been utilized as effective photocrosslinking agents in biological research. An innovative study evolved an orthogonal aminoacyl-tRNA synthetase/tRNA pair, enabling the in vivo incorporation of unnatural amino acids into proteins in Escherichia coli. This method, employing benzophenone, facilitated efficient protein crosslinking upon irradiation, offering a powerful tool for exploring and defining protein interactions both in vitro and in vivo (Chin et al., 2002).

Photochemical Reactions and Regioselectivity

Research into the photochemical reactions of benzophenone derivatives with other compounds, such as 1,3-dimethylthymine, has shed light on the significant temperature dependence of regioselectivity in photocycloaddition reactions. These studies provide insights into the mechanisms underlying these reactions, including the role of triplet 1,4-diradicals, offering valuable information for developing precise photochemical synthesis methods (Hei et al., 2005).

Environmental Degradation and Toxicity Assessment

The environmental impact and degradation of benzophenone-3, a compound structurally related to this compound, have been extensively studied. Research has focused on its degradation in aqueous solutions by potassium permanganate, evaluating factors such as pH, temperature, and coexisting substances. These studies not only advanced the understanding of chemical oxidation processes but also assessed the reduction in acute and chronic toxicities, demonstrating the potential of such treatments for removing endocrine-disrupting compounds from water (Cao et al., 2021).

Luminescent Sensing Materials

In the field of material science, benzophenone derivatives have been incorporated into lanthanide metal-organic frameworks (Ln-MOFs), creating novel materials capable of sensitive detection of substances like nitrobenzene and iron(III) ions. These findings underline the versatility of benzophenone derivatives in developing highly selective sensing materials, which can have practical applications in environmental monitoring and safety assessments (Zhang et al., 2017).

properties

IUPAC Name |

(2,4-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h5-9,12-13H,3-4,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYZMTPXOFKYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643200 | |

| Record name | (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898770-37-1 | |

| Record name | Methanone, (2,4-dimethylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)

![4-[4-(Trifluoromethyl)phenyl]phenylacetic acid](/img/structure/B1613276.png)

![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1613289.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1613291.png)